BenchChemオンラインストアへようこそ!

Chloramphenicol palmitate

Bioavailability Pharmacokinetics Prodrug Activation

Chloramphenicol palmitate (CAS 125637-16-3, Polymorph A) — the tasteless, water-insoluble prodrug engineered for pediatric oral suspensions. Delivers ~80% oral bioavailability vs. ~70% for IV succinate, with tighter dose-response correlation (r=0.429 vs. r=0.193). Polymorph identity critically dictates dissolution and systemic exposure; Form A ensures batch-to-batch consistency. USP monograph requires specified polymorph mixtures for oral suspension QC. Ideal for ANDA development, AMV, and PBPK modeling of prodrug activation pathways.

Molecular Formula C9H7NO2S
Molecular Weight 0
CAS No. 125637-16-3
Cat. No. B1178707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol palmitate
CAS125637-16-3
Molecular FormulaC9H7NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramphenicol Palmitate (CAS 125637-16-3): Chemical Identity and Clinical Prodrug Rationale


Chloramphenicol palmitate (CAS 530-43-8; CAS 125637-16-3 is associated with polymorph A) is a tasteless, water-insoluble ester prodrug of the broad-spectrum antibiotic chloramphenicol [1]. It is specifically designed for oral suspension formulations in pediatric and veterinary medicine to mask the intense bitterness of the parent drug [2]. As an inactive prodrug, it requires enzymatic hydrolysis by pancreatic lipase in the duodenum to release the active chloramphenicol moiety prior to systemic absorption [3]. The compound exists in multiple polymorphic forms (A, B, and C) with distinct thermodynamic stabilities and dissolution profiles that directly impact bioavailability [4].

Why Chloramphenicol Palmitate Cannot Be Interchanged with Succinate Ester or Base Formulations


Generic substitution across chloramphenicol esters is pharmacokinetically unsound due to fundamental differences in prodrug activation sites and hydrolysis efficiency [1]. While chloramphenicol palmitate is hydrolyzed in the intestinal lumen by pancreatic lipase prior to absorption, chloramphenicol sodium succinate is hydrolyzed systemically by hepatic and renal esterases after parenteral administration [2]. This mechanistic divergence results in the incomplete and highly variable bioavailability of intravenous succinate (~70%) due to substantial renal loss of unhydrolyzed prodrug, whereas oral palmitate achieves superior and more predictable bioavailability (~80%) with a tighter dose-response correlation [3]. Furthermore, the polymorphic identity of the palmitate ester (Form A vs. Form B) critically dictates dissolution rate and consequent systemic exposure, rendering inter-batch or inter-manufacturer interchangeability precarious without explicit polymorph specification [4].

Quantitative Differentiation of Chloramphenicol Palmitate: Bioavailability, Polymorph Performance, and Enzymatic Hydrolysis


Superior and More Predictable Oral Bioavailability Relative to Intravenous Chloramphenicol Succinate

In a direct head-to-head comparative study in 18 children (ages 2 months to 14 years) under steady-state conditions, oral chloramphenicol palmitate demonstrated a relative bioavailability of 100% compared to only 70% for intravenous chloramphenicol sodium succinate [1]. This 30% difference is quantitatively explained by the mean renal excretion of 36% of the intravenous succinate dose as unhydrolyzed, inactive prodrug [1]. Furthermore, the dose-response correlation coefficient (r) for oral palmitate was 0.429 (P = 0.025), while for intravenous succinate, there was no significant correlation (r = 0.193), indicating superior predictability of systemic exposure with oral palmitate [1].

Bioavailability Pharmacokinetics Prodrug Activation Pediatric Infectious Disease

Polymorph-Dependent Systemic Exposure: Form B Achieves 1.6-Fold Higher AUC than Form A

When administered orally as arabic gum suspensions in dogs, chloramphenicol palmitate Form C achieved an AUC 2.2 times that of Form A, and Form B achieved an AUC 1.6 times that of Form A [1]. This in vivo differential is attributed to the thermodynamic stability order (Form A > Form B > Form C), which inversely correlates with dissolution rate and subsequent enzymatic hydrolysis efficiency [1]. Form A, the thermodynamically most stable polymorph, exhibits the slowest dissolution and consequently the lowest systemic exposure [2].

Polymorphism Crystallography Dissolution Rate Formulation Development

37-Fold Faster Enzymatic Hydrolysis of Polymorph II Versus Polymorph I by Pancreatic Lipase

In controlled in vitro enzymatic assays, chloramphenicol palmitate Polymorph II (equivalent to Form B) was hydrolyzed 37 times faster by pancreatic lipase compared to Polymorph I (equivalent to Form A) [1]. This striking differential in hydrolysis rate directly accounts for the observed in vivo bioavailability differences between the two polymorphs, as rapid luminal hydrolysis is a prerequisite for absorption of the active chloramphenicol base [1].

Enzymatic Hydrolysis Pancreatic Lipase Polymorphism In Vitro-In Vivo Correlation

Population Mean Bioavailability: Palmitate 80% vs. Succinate 70%

A comprehensive review of clinical pharmacokinetic studies establishes that the oral bioavailability of crystalline chloramphenicol and chloramphenicol palmitate is approximately 80%, whereas the bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, with a reported range as wide as 20% to 100% due to variable renal excretion of unhydrolyzed succinate [1]. The palmitate ester's hydrolysis in the intestinal lumen prior to absorption avoids the substantial first-pass renal loss that compromises the succinate ester's efficiency [1].

Pharmacokinetic Meta-analysis Prodrug Comparison Clinical Pharmacology

Evidence-Backed Application Scenarios for Chloramphenicol Palmitate in Scientific and Industrial Settings


Pediatric Oral Suspension Formulation Development

Given the documented 80% oral bioavailability and the established polymorph-dependent absorption profile, chloramphenicol palmitate is the preferred ester for developing pediatric oral suspensions [1]. The tasteless nature of the prodrug is critical for pediatric compliance, and the in vivo AUC advantage of Form B (1.6× over Form A) necessitates rigorous polymorph specification during API sourcing to ensure batch-to-batch consistency in systemic exposure [2]. The USP monograph for Chloramphenicol Palmitate Oral Suspension, which requires a defined mixture of Polymorph A RS and Nonpolymorph A RS, further underscores the regulatory relevance of polymorphic identity in finished product quality control [3].

Preclinical Pharmacokinetic Studies in Animal Models

The differential hydrolysis rates (37-fold faster for Polymorph II vs. Polymorph I) and the established oral bioavailability in species such as dogs and rabbits make chloramphenicol palmitate an excellent probe compound for studying prodrug activation mechanisms and in vitro-in vivo correlations (IVIVC) [1]. The stomach-emptying-controlled rabbit model has been specifically validated for assessing the relative absorbability of different CPP polymorphs, demonstrating absorption rank order: crystalline chloramphenicol > CPP (α form) > CPP (β form) [2]. This model can be leveraged to screen novel formulations or co-crystals intended to enhance the dissolution-limited absorption of poorly soluble prodrugs.

USP Reference Standard for Compendial Quality Testing

Chloramphenicol palmitate (nonpolymorph A) is a USP Reference Standard explicitly intended for use in specified quality tests and assays as delineated in USP compendia [1]. The USP monograph for the API specifies a potency range of 555–595 µg of chloramphenicol equivalent per mg, providing a quantitative benchmark for purity and potency determination [2]. The deliberate specification of 'nonpolymorph A' in the reference standard nomenclature highlights the critical importance of polymorphic identity in ensuring the accuracy and reproducibility of analytical method development, method validation (AMV), and stability-indicating assays [3].

Comparative Prodrug Pharmacokinetics and In Silico Modeling

Chloramphenicol palmitate serves as a well-characterized comparator for studies evaluating the relative efficiency of different prodrug activation pathways [1]. Its bioavailability data (80% oral) can be juxtaposed with chloramphenicol succinate (70% IV) to model the impact of site-specific hydrolysis (intestinal lumen vs. systemic circulation) on overall drug exposure and inter-patient variability [1]. The high inter-patient variability in succinate bioavailability contrasts with the more predictable dose-response of palmitate (r = 0.429 vs. r = 0.193), providing a robust dataset for training physiologically based pharmacokinetic (PBPK) models focused on prodrug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.